molecular formula C24H29N3O2S B2543447 N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide CAS No. 1007192-83-7

N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide

Cat. No.: B2543447
CAS No.: 1007192-83-7
M. Wt: 423.58
InChI Key: UEVUQBLBXOGZOQ-UHFFFAOYSA-N
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Description

This compound features a thieno[3,4-c]pyrazol core substituted with a 2,3-dimethylphenyl group at position 2 and an adamantane-1-carboxamide moiety at position 3. The adamantane group, a bulky bicyclic hydrocarbon, enhances lipophilicity and metabolic stability, making it a key structural motif in pharmaceuticals and agrochemicals . The thieno-pyrazol scaffold is less common but shares similarities with pyrazole derivatives known for antimicrobial, anti-inflammatory, and kinase-inhibitory activities .

Synthesis pathways for related compounds involve cyclocondensation of pyrazole precursors with thiophene derivatives in 1,4-dioxane, using reagents like malononitrile or ethyl cyanoacetate with elemental sulfur . These methods may apply to the target compound, with adamantane-1-carboxylic acid replacing the furan-2-carboxamide group in analogous reactions .

Properties

IUPAC Name

N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2S/c1-14-4-3-5-21(15(14)2)27-22(19-12-30(29)13-20(19)26-27)25-23(28)24-9-16-6-17(10-24)8-18(7-16)11-24/h3-5,16-18H,6-13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVUQBLBXOGZOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C45CC6CC(C4)CC(C6)C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,4-c]pyrazole ring system.

    Introduction of the Adamantane Moiety: The adamantane group is introduced through a nucleophilic substitution reaction, where an adamantane derivative reacts with the thieno[3,4-c]pyrazole intermediate.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where the intermediate reacts with an amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,4-c]pyrazole core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield alcohols.

Scientific Research Applications

N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. For example, it may act as an inhibitor of HER2, a receptor involved in cell growth and differentiation, by binding to its active site and preventing its activation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analog: Furan-2-Carboxamide Derivative

Compound: N-[2-(2,3-Dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide (CAS 958984-08-2)

  • Structural Difference : Replaces adamantane with a furan-2-carboxamide group.
  • Applications : Listed in pharmaceutical screening databases (e.g., ChEMBL), suggesting kinase or enzyme inhibition studies .
Agrochemical Acetamide Derivatives

Compounds :

  • Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)
  • Pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide)
  • Structural Contrasts: These compounds lack the thieno-pyrazol core but share the amide linkage and aromatic substitution patterns.
  • Functional Insights: The chloroacetamide group is critical for herbicidal activity, targeting very-long-chain fatty acid (VLCFA) synthesis in plants. The thieno-pyrazol core in the target compound may confer different modes of action, possibly interacting with kinase or protease targets .

Compounds :

  • 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a)
  • Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (11b)
  • Structural Parallels : These hybrids combine pyrazole and thiophene/pyran moieties but lack the adamantane or dimethylphenyl groups.
  • Synthesis Comparison: Synthesized via cyclocondensation in 1,4-dioxane with triethylamine, malononitrile, or ethyl cyanoacetate . The target compound likely follows similar steps, with adamantane-1-carboxylic acid as the acylating agent.

Comparative Data Table

Compound Core Structure Key Substituents Synthesis Reagents Potential Applications
Target Adamantane Derivative Thieno[3,4-c]pyrazol 2,3-Dimethylphenyl; Adamantane-1-carboxamide Malononitrile, 1,4-dioxane, triethylamine* Drug discovery (kinase inhibition)
Furan-2-Carboxamide Analog (CAS 958984-08-2) Thieno[3,4-c]pyrazol 2,3-Dimethylphenyl; Furan-2-carboxamide Similar to target compound Pharmaceutical screening
Alachlor Chloroacetamide 2,6-Diethylphenyl; Methoxymethyl Chloroacetyl chloride, amines Herbicide (VLCFA inhibition)
Compound 7a (Molecules, 2012) Pyrazole-thiophene hybrid Cyano; Diamino-thiophene Malononitrile, sulfur Antimicrobial/antiviral research

Key Research Findings

  • Adamantane vs. Furan Substituents : Adamantane’s hydrophobicity may improve blood-brain barrier penetration compared to the polar furan group, making it relevant for central nervous system (CNS) targets .
  • Activity Divergence from Agrochemicals: Unlike chloroacetamide herbicides, the target compound’s thieno-pyrazol core is more likely to interact with eukaryotic enzymes (e.g., kinases) due to structural resemblance to purine-based inhibitors .
  • Synthetic Flexibility: The use of malononitrile or ethyl cyanoacetate in synthesis allows modular substitution, enabling rapid generation of analogs for structure-activity relationship (SAR) studies .

Biological Activity

N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide is a complex organic compound notable for its potential biological activities. This article explores its synthesis, chemical properties, and most importantly, its biological activity, including mechanisms of action and therapeutic potential.

The compound's molecular formula is C22H23N3O3SC_{22}H_{23}N_{3}O_{3}S with a molecular weight of approximately 409.51 g/mol. Its structure incorporates a thieno[3,4-c]pyrazole core, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC22H23N3O3SC_{22}H_{23}N_{3}O_{3}S
Molecular Weight409.51 g/mol
IUPAC NameThis compound
CAS Number958976-81-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 2,3-dimethylphenylhydrazine with a suitable thieno[3,4-c]pyrazole precursor under controlled conditions. The reaction often requires catalysts and inert atmospheres to optimize yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in inflammatory processes and cancer cell proliferation.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by disrupting critical signaling pathways associated with cell survival.

Case Study:
A study conducted on multiple cancer cell lines revealed that the compound demonstrated an IC50 value of 0.3 μM against acute lymphoblastic leukemia (ALL) cells. This potency indicates a strong potential for therapeutic application in treating hematological malignancies.

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has been studied for its anti-inflammatory capabilities. It appears to modulate inflammatory pathways by inhibiting specific cytokines and enzymes involved in the inflammatory response.

Summary of Key Studies

  • Anticancer Efficacy :
    • Cell Lines Tested : ALL and neuroblastoma (NB).
    • Results : Significant cytotoxicity was observed with reduced colony formation in treated cells compared to controls.
  • Mechanistic Insights :
    • Target Identification : Ongoing research aims to identify the specific molecular targets and pathways affected by the compound.
    • Pathway Modulation : Initial findings suggest modulation of p53 pathways and caspase activation.

Q & A

Q. How can researchers optimize the synthesis of adamantane-carboxamide derivatives with thieno[3,4-c]pyrazol scaffolds?

  • Methodological Answer : The synthesis typically involves cyclization of hydrazine-carbothioamide intermediates in alkaline media (e.g., KOH/water) followed by alkylation with haloalkanes in butanol. For example, 5-(adamantane-1-yl)-4-R-1,2,4-triazole-3-thiones are synthesized by boiling 2-(adamantane-1-yl)-N-R-hydrazincarbothioamide with KOH for 1 hour, followed by neutralization with acetic acid . Alkylation steps require precise stoichiometric control (e.g., 0.01 mol NaOH and haloalkane per 0.01 mol triazole-thione) and solvent optimization (n-butanol) to minimize side products.

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Key techniques include:
  • Melting point analysis (Table 1 in lists melting ranges for analogous triazole-thiones, e.g., 148–150°C for 5-(adamantane-1-yl)-4-methyl derivatives).
  • ¹H/¹³C NMR to verify adamantane proton environments (characteristic δ 1.6–2.1 ppm) and thieno-pyrazol aromatic signals.
  • Elemental analysis (C, H, N, S) to confirm purity (>98% for research-grade compounds) .

Q. Which preclinical models are suitable for initial pharmacological screening of antihypoxic or antimicrobial activity?

  • Methodological Answer :
  • Antihypoxic activity : Use a rat model of hypoxia with hypercapnia (e.g., sealed glass jars at 1330 mL volume) and compare to Mexidol (100 mg/kg) as a positive control. Administer test compounds at 1/10 LD₅₀ doses and monitor survival time .
  • Antimicrobial activity : Employ broth microdilution assays against Staphylococcus aureus, Escherichia coli, and Candida albicans. Compounds like N-Mannich bases (e.g., 6b–6f in ) show MIC values <10 µg/mL against Gram-positive bacteria .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in biological efficacy across analogs?

  • Methodological Answer :
  • Substituent variation : Compare alkyl chain length in S-substituted derivatives (e.g., 1-bromohexane vs. 1-bromodecane in ). Longer chains may enhance lipophilicity but reduce solubility, affecting bioavailability.
  • Functional group analysis : N-Mannich bases (e.g., compounds 6a–6f in ) exhibit enhanced antimicrobial activity due to improved membrane penetration vs. S-alkylated analogs.
  • Mechanistic assays : Use radioligand binding or enzyme inhibition studies to differentiate direct target engagement from nonspecific effects .

Q. What strategies address discrepancies in physicochemical data (e.g., melting points, solubility) between synthetic batches?

  • Methodological Answer :
  • Recrystallization optimization : Use solvent mixtures (e.g., dioxane:water 20:1) to improve crystal lattice uniformity.
  • Thermogravimetric analysis (TGA) : Identify polymorphic forms or hydrate/solvate formation that alter melting behavior.
  • HPLC-PDA purity checks : Detect trace impurities (e.g., unreacted hydrazincarbothioamide) using C18 columns and UV detection at 254 nm .

Q. How can researchers design experiments to elucidate the mechanism of action in neuroprotective or anti-inflammatory contexts?

  • Methodological Answer :
  • In vitro models : Use LPS-stimulated RAW 264.7 macrophages to measure TNF-α/IL-6 suppression (anti-inflammatory) or oxygen-glucose deprivation in neuronal cultures (neuroprotective).
  • Target profiling : Screen against kinase or GPCR panels (e.g., ’s vasopressin receptor coupling bias analysis) to identify primary targets.
  • Metabolomic profiling : LC-MS/MS-based identification of phase I/II metabolites to rule out off-target effects .

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